molecular formula C19H12O6 B193360 5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy- CAS No. 64845-67-6

5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-

Cat. No. B193360
CAS RN: 64845-67-6
M. Wt: 336.3 g/mol
InChI Key: HVWINTHXQUZYHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-” is represented by the formula C19H12O6 . The molecular weight of this compound is 336.3 .


Chemical Reactions Analysis

The electrochemical reduction of 5,12-Naphthacenedione derivatives in various mediums has been investigated, revealing insights into the effects of substituent groups on reduction potentials and oxidation processes.


Physical And Chemical Properties Analysis

“5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-” is a solid substance . It should be stored at 4° C . The molecular formula of this compound is C19H12O6, and it has a molecular weight of 336.3 .

Scientific Research Applications

Metabolic Studies and Synthesis

  • Identification of Metabolites: 5,12-Naphthacenedione derivatives, such as daunomycin and adriamycin, have been studied for their metabolites, which arise from reductive cleavage of the O-glycosidic linkage of parent drugs. These studies utilize techniques like infrared spectroscopy and high-resolution mass spectroscopy for metabolite identification (Bullock, Bruni, & Asbell, 1972).
  • Synthesizing Methods: 5,12-Naphthacenedione plays a crucial role as an intermediate in synthesizing various medications, dyes, and biological reagents. Different synthesis substrates, routes, and reaction mechanisms have been extensively studied and summarized (Bai Bo, 2008).
  • Convergent and Non-Convergent Synthesis: Research on the convergent and non-convergent synthesis of specific naphthacenedione derivatives, such as 4-demethoxy-daunomycinone and daunomycinone, highlights the utility of this compound in complex organic syntheses (Khanapure & Biehl, 1991).

Chemical Properties and Applications

  • Luminescent Material: 5,12-Naphthacenedione derivatives have been explored as luminescent materials in organic light-emitting diodes (OLEDs), demonstrating properties like yellow fluorescence and potential applications in electro-luminescent devices (Yoon et al., 2003).
  • Electrochemical Studies: The electrochemical reduction of 5,12-Naphthacenedione derivatives in various mediums has been investigated, revealing insights into the effects of substituent groups on reduction potentials and oxidation processes (Li, Caspar, & Dixon, 1980).
  • Synthesis of Heterocyclic Compounds: The compound has been used in synthesizing unusual fused heterocyclic compounds, demonstrating its versatility in creating novel organic structures with potential applications in various fields (Tu et al., 2009).

properties

IUPAC Name

6,8,11-trihydroxy-1-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20-21,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWINTHXQUZYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215138
Record name 7,8-Dehydro-9,10-desacetyldoxorubicinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

CAS RN

64845-67-6
Record name 7,8-Dehydro-9,10-desacetyldoxorubicinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064845676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dehydro-9,10-desacetyldoxorubicinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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